Cas no 67625-39-2 (2,8-dimethylimidazo[1,2-a]pyridine)

2,8-Dimethylimidazo[1,2-a]pyridine is a heterocyclic organic compound featuring a fused imidazole and pyridine ring system with methyl substituents at the 2 and 8 positions. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid aromatic framework enhances stability, while the methyl groups influence reactivity and solubility. The compound is particularly useful in the development of bioactive molecules due to its ability to modulate interactions with biological targets. High purity grades are available for research applications, ensuring consistent performance in synthetic workflows. Its versatility and well-defined chemical behavior make it a preferred choice for medicinal chemistry and material science applications.
2,8-dimethylimidazo[1,2-a]pyridine structure
67625-39-2 structure
Product Name:2,8-dimethylimidazo[1,2-a]pyridine
CAS No:67625-39-2
MF:C9H10N2
MW:146.189101696014
MDL:MFCD11103528
CID:2798039
PubChem ID:12428961
Update Time:2025-06-09

2,8-dimethylimidazo[1,2-a]pyridine Chemical and Physical Properties

Names and Identifiers

    • MFCD11103528
    • DTXSID801287239
    • EN300-6768584
    • Imidazo(1,2-a)pyridine, 2,8-dimethyl-
    • SCHEMBL3971488
    • Imidazo[1,2-a]pyridine, 2,8-dimethyl-
    • AB63390
    • 2,8-DIMETHYLIMIDAZO[1,2-A]PYRIDINE
    • UWMFIGNJJKNQMR-UHFFFAOYSA-N
    • 67625-39-2
    • E90410
    • CS-0195555
    • 2,8-dimethyl-imidazo[1,2-a]pyridine
    • 2,8-dimethylimidazo[1,2-a]pyridine
    • MDL: MFCD11103528
    • Inchi: 1S/C9H10N2/c1-7-4-3-5-11-6-8(2)10-9(7)11/h3-6H,1-2H3
    • InChI Key: UWMFIGNJJKNQMR-UHFFFAOYSA-N
    • SMILES: N12C=CC=C(C)C1=NC(C)=C2

Computed Properties

  • Exact Mass: 146.084398327g/mol
  • Monoisotopic Mass: 146.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 17.3Ų

2,8-dimethylimidazo[1,2-a]pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
222825-1g
2,8-Dimethylimidazo[1,2-a]pyridine, 95% min
67625-39-2 95%
1g
$416.00 2023-09-06
Matrix Scientific
222825-5g
2,8-Dimethylimidazo[1,2-a]pyridine, 95% min
67625-39-2 95%
5g
$1456.00 2023-09-06
eNovation Chemicals LLC
D619420-1g
2,8-Dimethylimidazo[1,2-a]pyridine
67625-39-2 95%
1g
$575 2024-06-03
abcr
AB560280-250 mg
2,8-Dimethylimidazo[1,2-a]pyridine; .
67625-39-2
250MG
€185.20 2023-07-11
abcr
AB560280-500 mg
2,8-Dimethylimidazo[1,2-a]pyridine; .
67625-39-2
500MG
€291.70 2023-07-11
abcr
AB560280-1 g
2,8-Dimethylimidazo[1,2-a]pyridine; .
67625-39-2
1g
€388.70 2023-07-11
Enamine
EN300-6768584-0.05g
2,8-dimethylimidazo[1,2-a]pyridine
67625-39-2
0.05g
$311.0 2023-05-30
Enamine
EN300-6768584-0.1g
2,8-dimethylimidazo[1,2-a]pyridine
67625-39-2
0.1g
$327.0 2023-05-30
Enamine
EN300-6768584-0.25g
2,8-dimethylimidazo[1,2-a]pyridine
67625-39-2
0.25g
$341.0 2023-05-30
Enamine
EN300-6768584-0.5g
2,8-dimethylimidazo[1,2-a]pyridine
67625-39-2
0.5g
$356.0 2023-05-30

2,8-dimethylimidazo[1,2-a]pyridine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:67625-39-2)
Order Number:A1185317
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:57
Price ($):396.0
Email:sales@amadischem.com

Additional information on 2,8-dimethylimidazo[1,2-a]pyridine

Professional Introduction to 2,8-dimethylimidazo[1,2-a]pyridine (CAS No. 67625-39-2)

2,8-dimethylimidazo[1,2-a]pyridine, identified by its Chemical Abstracts Service (CAS) number 67625-39-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This bicyclic structure, composed of an imidazole ring fused with a pyridine ring, exhibits unique electronic and steric properties that make it a valuable scaffold for the development of novel bioactive molecules.

The chemical framework of 2,8-dimethylimidazo[1,2-a]pyridine consists of two nitrogen-containing rings, with methyl substituents at the 2- and 8-positions. This substitution pattern influences its reactivity and interaction with biological targets, making it a versatile building block for drug discovery. The compound's ability to engage in hydrogen bonding and π-stacking interactions further enhances its potential as a pharmacophore in medicinal chemistry.

In recent years, 2,8-dimethylimidazo[1,2-a]pyridine has been extensively studied for its pharmacological properties. Its derivatives have shown promise in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. The compound's structural similarity to known bioactive molecules has facilitated its incorporation into drug design strategies aimed at modulating enzyme activity and receptor binding.

One of the most compelling aspects of 2,8-dimethylimidazo[1,2-a]pyridine is its role as a key intermediate in the synthesis of more complex pharmaceutical agents. Researchers have leveraged its reactive sites to introduce additional functional groups, creating libraries of derivatives with tailored biological activities. For instance, modifications at the methyl substituents or the nitrogen atoms have led to compounds with enhanced potency and selectivity against specific disease targets.

The synthetic accessibility of 2,8-dimethylimidazo[1,2-a]pyridine is another factor contributing to its widespread use in medicinal chemistry. Several synthetic routes have been developed to produce this compound efficiently, often involving cyclization reactions between appropriate precursors under controlled conditions. These methods ensure high yields and purity, making it readily available for further functionalization and drug development.

Recent advancements in computational chemistry have also highlighted the potential of 2,8-dimethylimidazo[1,2-a]pyridine as a target for virtual screening and molecular docking studies. By integrating this compound into large-scale databases and using machine learning algorithms, researchers can predict its interactions with biological macromolecules. This approach has accelerated the discovery process by identifying promising candidates for experimental validation.

In the realm of antiviral research, derivatives of 2,8-dimethylimidazo[1,2-a]pyridine have demonstrated inhibitory effects against various viral enzymes and receptors. The compound's ability to mimic natural substrates or interfere with viral replication cycles makes it an attractive candidate for developing antiviral therapeutics. Notably, some studies have explored its activity against emerging viruses by modifying its structure to improve pharmacokinetic properties.

The anticancer potential of 2,8-dimethylimidazo[1,2-a]pyridine has also been extensively investigated. Its derivatives have shown efficacy in inducing apoptosis and inhibiting tumor growth in preclinical models. The compound's ability to disrupt microtubule formation and interfere with signaling pathways involved in cell proliferation has been particularly noteworthy. These findings have spurred interest in developing novel anticancer agents based on this scaffold.

Furthermore, anti-inflammatory applications of 2,8-dimethylimidazo[1,2-a]pyridine derivatives have been explored. By targeting inflammatory pathways such as NF-κB and MAPK cascades, these compounds can modulate immune responses and reduce inflammation-related diseases. The structural flexibility of this scaffold allows for the design of molecules that selectively inhibit pro-inflammatory cytokines without affecting normal physiological processes.

The toxicological profile of 2,8-dimethylimidazo[1,2-a]pyridine is another critical aspect that has been thoroughly examined. Preclinical studies have assessed its safety margins and potential side effects under various exposure conditions. These evaluations are essential for ensuring that derivatives entering clinical development are both effective and safe for patient use. The compound's favorable toxicity profile makes it a promising candidate for further therapeutic applications.

In conclusion, 2, 8-dimethylimidazo[1, 2-a]pyridine (CAS No. 67625-39-2) represents a significant advancement in pharmaceutical chemistry due to its versatile structural features and broad range of biological activities. Its role as a key intermediate in drug development underscores its importance in modern medicinal research. As new synthetic methods and computational tools emerge, 2, 8-dimethylimidazo[1, 2-a]pyridine is poised to continue influencing breakthroughs across multiple therapeutic areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:67625-39-2)
A1185317
Purity:99%
Quantity:1g
Price ($):396.0
Email